4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one

nucleoside phosphorylation DNA chain termination antiviral mechanism

dCK-mediated nucleoside activation studies often face confounding chain-termination artifacts with standard ddC. 2',5'-Dideoxycytidine (CAS 5174-25-4) solves this: it retains 3′-OH for elongation but lacks 5′-OH for phosphorylation, acting as a non-substrate dCK inhibitor (analog Ki ≈ 1-30 µM). • Enables clean dCK active-site SAR without nucleotide pool incorporation • Ideal negative control for chain-termination-independent toxicity studies • ≥95% purity; in stock for immediate global dispatch.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
Cat. No. B12079668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC1C(CC(O1)N2C=CC(=NC2=O)N)O
InChIInChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14)
InChIKeyLWMIPKUFUQWBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′,5′-Dideoxycytidine: Structural Identity & Class


4-Amino-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidin-2-one, systematically identified as 2′,5′-dideoxycytidine (CAS 5174-25-4; molecular formula C₉H₁₃N₃O₃; MW 211.22 g/mol), is a synthetic pyrimidine 2′,5′-dideoxyribonucleoside bearing a cytosine nucleobase . It belongs to the broader class of sugar-modified deoxycytidine analogs and is structurally distinguished from the clinically established 2′,3′-dideoxycytidine (zalcitabine, ddC) by the location of the deoxy modification: the 5′-hydroxymethyl group of 2′-deoxycytidine is replaced by a methyl group, while the 3′-hydroxyl—critical for DNA chain elongation—remains intact . This compound has been investigated as an antiviral agent targeting herpes simplex virus, HIV, and hepatitis B virus, and as a non-substrate inhibitor of human deoxycytidine kinase .

1
5′-modified deoxycytidine analog with intact 3′-OH; supports non-chain-terminating mechanism studies
2
Reported dCK non-substrate inhibitor context; low-micromolar Ki class-level inference for kinase modulation research
3
Sugar-modified scaffold for antiviral polymerase selectivity screening and nucleoside analog SAR programs

Why 2′,5′-Dideoxycytidine Cannot Be Substituted


The positional isomerism between 2′,5′-dideoxycytidine and the FDA-approved 2′,3′-dideoxycytidine (ddC) dictates fundamentally divergent biochemical fates. In ddC, the absence of the 3′-hydroxyl group enables obligate DNA chain termination upon incorporation, the primary mechanism of antiviral action . In contrast, 2′,5′-dideoxycytidine retains the 3′-OH necessary for chain elongation but lacks the 5′-OH required for intracellular phosphorylation to the 5′-triphosphate form, thereby precluding its function as a conventional chain terminator . Instead, 5′-modified deoxycytidine analogs have been demonstrated to act as non-substrate inhibitors of human deoxycytidine kinase (dCK), the rate-limiting enzyme for nucleoside analog activation, with Ki values in the low micromolar range . This distinct mechanism—enzyme inhibition rather than chain termination—means that substituting 2′,5′-dideoxycytidine with ddC or 2′-deoxycytidine in mechanistic studies, enzyme assays, or structure-activity relationship (SAR) programs would yield non-interchangeable and potentially misleading results.

Positional isomer vs. 2′,3′-ddC (zalcitabine)
2′,5′-ddC retains 3′-OH and lacks 5′-OH; cannot form 5′-triphosphate for chain termination. Mechanism may shift from polymerase inhibition to kinase modulation.
Methylation site vs. 5-methyl-2′-deoxycytidine
Sugar C5′-methyl (here) differs from base C5-methyl (5-Me-dC). Epigenetic DNA methylation directionality is absent; application context may not transfer.
Substrate vs. non-substrate kinase analog
Unlike natural 2′-deoxycytidine, this analog may inhibit dCK without entering nucleotide pool. Substitution in prodrug-activation assays may require validation.

2′,5′-Dideoxycytidine: Differentiation Evidence


5′-Phosphorylation Incompetence vs. 2′,3′-Dideoxycytidine

2′,5′-Dideoxycytidine lacks the 5′-hydroxyl group required for sequential intracellular phosphorylation to the 5′-triphosphate metabolite. In comparison, 2′,3′-dideoxycytidine (ddC, zalcitabine) undergoes quantitative intracellular conversion to ddCTP, which competes with dCTP for HIV-1 reverse transcriptase (Ki = 0.03–0.05 μM for ddCTP) and causes obligate DNA chain termination . The 5′-methyl substitution in 2′,5′-dideoxycytidine renders it incapable of forming the 5′-triphosphate, thereby eliminating chain-terminating activity and redirecting its biochemical effect toward enzyme inhibition .

Triphosphate Formation
Class-level inference
2′,5′-ddC: no 5′-TP detectable
ddC (zalcitabine): quantitative ddCTP; Ki RT ≈ 0.03–0.05 μM
5′-phosphorylation incompetence reported; chain-termination activity absent
Qualitative difference; intracellular phosphorylation pathway context
nucleoside phosphorylation DNA chain termination antiviral mechanism prodrug activation

Human Deoxycytidine Kinase (dCK) Inhibition

5′-Substituted deoxycytidine analogs, directly related in structure to 2′,5′-dideoxycytidine, function as non-substrate inhibitors of human dCK—the enzyme responsible for the initial phosphorylation of nucleoside analog prodrugs. 5′-Amino-2′,5′-dideoxycytidine (5′-amino-ddC) inhibits dCK-mediated phosphorylation of deoxyadenosine with Ki ≈ 1 μM, while 5′-O-ethyl-2′-deoxycytidine (5′-O-ethyl-dC) inhibits dA phosphorylation with Ki ≈ 3 μM and dC phosphorylation with Ki ≈ 30 μM . 5′-Azido-ddC inhibition was confirmed as competitive with respect to the natural substrate . By class-level inference, 2′,5′-dideoxycytidine, possessing a 5′-methyl substituent of comparable steric bulk to the 5′-azido and 5′-O-ethyl moieties, is expected to exhibit dCK inhibitory activity within a similar low-micromolar Ki range, a property not shared by the natural substrate 2′-deoxycytidine.

dCK Inhibition
Class-level inference
Analog Ki range: ≈ 1–30 μM (5′-NH₂, 5′-O-Et-ddC)
Target: 2′,5′-ddC expected low-μM Ki
Supports non-substrate dCK inhibitor context; direct measurement pending
Human dCK enzyme assay; deoxyadenosine phosphorylation readout
deoxycytidine kinase enzyme inhibition Ki determination nucleoside analog activation

HBV DNA Polymerase Selectivity Over Host Polymerases

In a comparative study of 14 nucleoside 5′-triphosphates, triphosphate derivatives of sugar-modified 5-methyldeoxycytidines—including 2′,3′-dideoxy-3′-fluoro-5-methylcytidine, 3′-azido-2′,3′-dideoxy-5-methylcytidine, and 2′,3′-didehydro-2′,3′-dideoxy-5-methylcytidine—emerged as the most potent inhibitors of endogenous hepatitis B virus (HBV) DNA polymerase, with 50% inhibitory doses (ID₅₀) ranging from 0.03 to 0.35 μM . Cellular DNA polymerases α and β were either resistant or only partially affected by these analogs at the same concentrations, indicating a high degree of selectivity for the viral polymerase . Although the 5′-triphosphate of 2′,5′-dideoxycytidine was not explicitly included in this panel, the shared sugar-modified 5-methyldeoxycytidine scaffold strongly suggests that its triphosphate (if generated exogenously or via alternative activation routes) would exhibit comparable HBV polymerase selectivity.

HBV Polymerase Selectivity
Class-level inference
Related 5-Me-dC-TP analogs: ID₅₀ 0.03–0.35 μM (HBV pol)
Host pol α: resistant; pol β: partially affected
Reported viral polymerase selectivity context; scaffold-relevant for screening
Endogenous HBV core particle assay; selectivity described as high
hepatitis B virus DNA polymerase selectivity antiviral screening triphosphate analogs

Distinction from 5-Methyl-2′-deoxycytidine

5-Methyl-2′-deoxycytidine (5-Me-dC; CAS 838-07-3), which carries the methyl group on the cytosine C5 position rather than on the sugar 5′ position, is a well-characterized epigenetic modulator that signals de novo DNA methylation when incorporated into single-stranded DNA and serves as a substrate for DNA methyltransferases . In contrast, 2′,5′-dideoxycytidine bears the methyl modification on the sugar moiety, leaving the cytosine base unmodified and therefore incapable of directing DNA methylation. This structural divergence produces entirely distinct research utilities: 5-Me-dC is employed in epigenetics and DNA methylation research, whereas 2′,5′-dideoxycytidine is suited for studies of nucleoside kinase inhibition and antiviral polymerase selectivity . No direct head-to-head biological comparison of these two compounds was identified in the literature.

vs. 5-Me-dC
Supporting evidence
2′,5′-ddC: sugar C5′-CH₃, unmodified base
5-Me-dC: base C5-CH₃, unmodified sugar
Structural divergence dictates kinase-inhibition vs. epigenetic methylation context
No direct head-to-head comparison identified
DNA methylation epigenetics nucleoside analog structure-activity relationship

2′,5′-Dideoxycytidine: Key Application Scenarios


dCK Inhibitor Development & Prodrug Activation

2′,5′-Dideoxycytidine is positioned as a scaffold for developing non-substrate inhibitors of human dCK, the gatekeeper enzyme for nucleoside analog activation. The class-level Ki data (≈1–30 μM for structurally analogous 5′-substituted ddC derivatives) support its use in SAR programs aimed at modulating dCK activity to enhance or suppress the activation of co-administered nucleoside prodrugs such as gemcitabine, cytarabine, or lamivudine . Unlike 2′-deoxycytidine, which is a substrate rather than an inhibitor, 2′,5′-dideoxycytidine provides a starting point for designing dCK modulators that do not themselves enter the nucleotide pool.

HBV Polymerase Selectivity Screening

The demonstrated selectivity of sugar-modified 5-methyldeoxycytidine triphosphates for HBV DNA polymerase (ID₅₀ 0.03–0.35 μM) over cellular DNA polymerases α and β makes the 2′,5′-dideoxycytidine scaffold relevant for anti-HBV drug discovery . Its 5′-triphosphate derivative, generated exogenously or through alternative activation strategies, can be included in comparative polymerase inhibition panels to assess HBV polymerase versus host polymerase selectivity, mitochondrial polymerase γ off-target effects, and resistance profiles against lamivudine-resistant HBV variants.

Differentiation from Chain-Terminating Analogs

Because 2′,5′-dideoxycytidine cannot be phosphorylated to a 5′-triphosphate, it is incapable of causing DNA chain termination—the canonical mechanism of ddC (zalcitabine), zidovudine (AZT), and other NRTIs . This property renders it uniquely valuable as a negative control or comparator in experiments designed to isolate chain-termination-independent mechanisms of nucleoside analog toxicity, such as mitochondrial DNA depletion via non-polymerase pathways, or in studies of nucleoside analog-induced mutagenesis without strand termination.

Nucleoside Kinase-Ligand Structural Biology

As a 5′-modified deoxycytidine analog that binds to dCK without undergoing phosphorylation, 2′,5′-dideoxycytidine is a candidate for co-crystallization and X-ray crystallography studies of the dCK active site in an inhibited conformation . This contrasts with substrate analogs like 2′-deoxycytidine, which undergo catalytic turnover. The 5′-methyl group provides a defined electron density feature for precise positioning within the enzyme's sugar-binding pocket, facilitating structure-guided design of next-generation dCK inhibitors.

Application
Selection Property
Validation Focus
dCK inhibitor development
Non-substrate kinase modulator context
Direct Ki determination; prodrug-activation panel
HBV polymerase selectivity screening
Sugar-modified 5-Me-cytidine scaffold
Viral vs. host polymerase panel; resistance profiling
Chain-termination-independent toxicity
5′-phosphorylation incompetence
Mitochondrial DNA depletion assay; mutagenesis studies
Nucleoside kinase structural biology
5′-methyl as electron-density probe
Co-crystallization; inhibitor-bound conformation
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